molecular formula C9H7BrN2O B12355012 7-bromo-2-methyl-4aH-quinazolin-4-one

7-bromo-2-methyl-4aH-quinazolin-4-one

Cat. No.: B12355012
M. Wt: 239.07 g/mol
InChI Key: CYNQCNOJLJFCSF-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-4aH-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with bromine to introduce the bromine atom at the 7th position . The final step involves the methylation of the quinazolinone ring to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are used to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methyl-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-2-methyl-4aH-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4,7H,1H3

InChI Key

CYNQCNOJLJFCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CC(=CC2=N1)Br

Origin of Product

United States

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